Azilsartan Mepixetil

Beschreibung

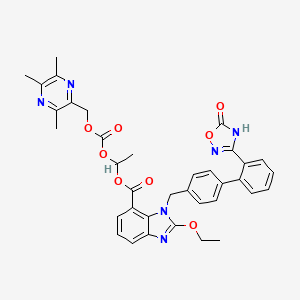

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1596357-16-2 |

|---|---|

Molekularformel |

C36H34N6O8 |

Molekulargewicht |

678.7 g/mol |

IUPAC-Name |

1-[(3,5,6-trimethylpyrazin-2-yl)methoxycarbonyloxy]ethyl 2-ethoxy-3-[[4-[2-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate |

InChI |

InChI=1S/C36H34N6O8/c1-6-46-34-39-29-13-9-12-28(33(43)48-23(5)49-36(45)47-19-30-22(4)37-20(2)21(3)38-30)31(29)42(34)18-24-14-16-25(17-15-24)26-10-7-8-11-27(26)32-40-35(44)50-41-32/h7-17,23H,6,18-19H2,1-5H3,(H,40,41,44) |

InChI-Schlüssel |

JXSDNNVNQNYJSP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NOC(=O)N5)C(=O)OC(C)OC(=O)OCC6=NC(=C(N=C6C)C)C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Azilsartan Medoxomil's Mechanism of Action on AT1 Receptors: A Technical Guide

Introduction

Azilsartan (B1666440) medoxomil is a prodrug that is rapidly hydrolyzed to its active moiety, azilsartan, in the gastrointestinal tract upon oral administration.[1][2] Azilsartan is a highly potent and selective angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[3][4] It functions by antagonizing the angiotensin II type 1 (AT1) receptor, a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid homeostasis.[5][6] The pharmacological profile of azilsartan is distinguished from other ARBs by its unique binding characteristics to the AT1 receptor, including a higher affinity, slower dissociation rate, and potent inverse agonist properties.[7][8] These molecular attributes are believed to contribute to its superior blood pressure-lowering efficacy when compared to other agents in its class.[9]

Core Mechanism: Selective AT1 Receptor Blockade

The primary mechanism of action for azilsartan is the selective and competitive blockade of the AT1 receptor.[1][3] Angiotensin II, the principal pressor agent of the RAAS, exerts its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal gland.[2][5] This binding initiates a signaling cascade that results in potent vasoconstriction and the synthesis and release of aldosterone (B195564), which in turn promotes sodium and water retention.[2]

Azilsartan selectively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking these physiological effects and leading to vasodilation and reduced aldosterone levels.[1][10] This action is highly specific; azilsartan demonstrates a more than 10,000-fold greater affinity for the AT1 receptor than for the angiotensin II type 2 (AT2) receptor, which is not primarily associated with the pressor effects of angiotensin II.[1][3]

Quantitative Data on Receptor Interaction

The interaction of azilsartan with the AT1 receptor has been quantified through various in vitro assays, revealing its distinct properties compared to other clinically used ARBs.

Table 1: Comparative AT1 Receptor Binding Affinity and Kinetics

| Compound | Binding Affinity (pKi or pIC50) | Dissociation Characteristics | Reference |

|---|---|---|---|

| Azilsartan | 8.51 | Tightly binds and dissociates more slowly than other ARBs.[11] IC50 of 7.4 nM after 5-hour washout.[12] | [11][12][13] |

| Olmesartan (B1677269) | 8.17 | - | [13] |

| Valsartan (B143634) | 8.46 | - | [13] |

| Candesartan (B1668252) | 8.43 | - | [13] |

| Telmisartan | 8.33 | - | [13] |

| Irbesartan | 8.72 | - | [13] |

| Losartan | 7.71 | - | [13] |

pKi/pIC50 values represent the median from multiple studies; higher values indicate greater binding affinity.

Table 2: Inverse Agonism at the AT1 Receptor

| Compound | Inverse Agonist Activity | Experimental Model | Reference |

|---|---|---|---|

| Azilsartan | Showed significantly stronger inverse agonism than candesartan.[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |

| Candesartan | Significantly suppressed basal activity but to a lesser extent than azilsartan.[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |

| Azilsartan-7H | Showed neutral antagonism (no inverse agonism).[11] | Constitutively active mutant (N111G) AT1 receptor.[11] | [11] |

(Inverse agonism refers to the ability of a ligand to suppress the basal, ligand-independent activity of a receptor).

Table 3: Comparative Efficacy in Blood Pressure Reduction (Clinical Data)

| Comparison | Dose | Change in 24-hour Mean Systolic BP | P-value | Reference |

|---|---|---|---|---|

| Azilsartan medoxomil vs. Placebo | 80 mg | -14.3 mm Hg (placebo-adjusted) | - | [14][15] |

| Olmesartan medoxomil vs. Placebo | 40 mg | -11.7 mm Hg (placebo-adjusted) | - | [14][15] |

| Azilsartan medoxomil vs. Olmesartan medoxomil | 80 mg vs. 40 mg | Superior reduction with Azilsartan | P=0.009 | [14][15] |

| Valsartan vs. Placebo | 320 mg | -10.0 mm Hg (placebo-adjusted) | - | [14][15] |

| Azilsartan medoxomil vs. Valsartan | 80 mg vs. 320 mg | Superior reduction with Azilsartan | P<0.001 |[14][15] |

Molecular Interactions and Signaling Pathways

The superior potency of azilsartan is rooted in its unique chemical structure and its specific interactions within the AT1 receptor binding pocket.

Structural Basis of High Affinity and Inverse Agonism

Unlike most ARBs that contain a tetrazole ring, azilsartan possesses a 5-oxo-1,2,4-oxadiazole ring.[11] Molecular docking models have revealed that this unique moiety is critical for its enhanced binding and inverse agonist activity.[11] The oxadiazole ring of azilsartan forms a stronger hydrogen bond with the amino acid residue Gln257 in the AT1 receptor compared to the tetrazole ring of candesartan.[11] This robust interaction is believed to tightly anchor azilsartan within the receptor, contributing to its slow dissociation and potent suppression of both ligand-dependent and basal receptor activity.[11] Other key interactions involve residues such as Tyr113 and Lys199.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by azilsartan.

Caption: Canonical AT1 Receptor Signaling Pathway.

Caption: Azilsartan's Dual Antagonistic and Inverse Agonistic Action.

Caption: Azilsartan's Inhibition of the MAP Kinase Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the interaction of ARBs with the AT1 receptor.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (IC50 and Ki) of a test compound (e.g., azilsartan) for the AT1 receptor.[16]

-

Materials:

-

Radioligand: 125I-[Sar1,Ile8]Angiotensin II at a concentration near its Kd.[16]

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing AT1 receptors.[6][16]

-

Test Compound: Azilsartan at various concentrations.

-

Unlabeled Ligand: Unlabeled Angiotensin II (for non-specific binding).[16]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[16]

-

Glass fiber filters (e.g., Whatman GF/C) pre-soaked in wash buffer.[16]

-

Scintillation fluid and counter.[16]

-

-

Methodology:

-

Prepare reaction tubes for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled Angiotensin II), and competitive binding (radioligand + increasing concentrations of azilsartan).[16]

-

Add the membrane preparation (20-50 µg protein) to each tube.[16]

-

Initiate the binding reaction by adding the radioligand and other respective components.

-

Incubate at room temperature for 60-120 minutes to allow the reaction to reach equilibrium.[16]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester or vacuum manifold.[17]

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL) to remove unbound radioligand.[16]

-

Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.[17]

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Protocol 2: Inositol (B14025) Phosphate (IP) Production Assay for Inverse Agonism

-

Objective: To quantify the ability of a test compound to suppress the basal, ligand-independent activity of the AT1 receptor.[11][18]

-

Materials:

-

Cell Line: HEK293 or COS-7 cells transiently or stably expressing the wild-type or a constitutively active mutant (e.g., N111G) of the AT1 receptor.[11][18]

-

Radiolabel: [3H]myo-inositol.

-

Culture medium and transfection reagents.

-

Stimulation Buffer: HEPES-buffered saline containing LiCl (to inhibit inositol monophosphatase).

-

Test Compounds: Azilsartan, candesartan, or other ARBs at various concentrations.

-

Dowex AG1-X8 anion-exchange resin.

-

-

Methodology:

-

Seed cells in multi-well plates and transfect with the appropriate AT1 receptor construct if necessary.

-

Label the cellular phosphoinositide pools by incubating the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours.

-

Wash the cells and pre-incubate with stimulation buffer containing LiCl.

-

Add the test compounds (ARBs) at various concentrations to the wells. For basal activity, add vehicle only.

-

Incubate for a defined period (e.g., 60 minutes) at 37°C.[18]

-

Terminate the reaction by adding ice-cold perchloric acid or another suitable stop solution.

-

Neutralize the cell lysates and isolate the total inositol phosphates (IPs) using anion-exchange chromatography with Dowex columns.

-

Quantify the amount of [3H]-labeled IPs by liquid scintillation counting.

-

-

Data Analysis:

-

Basal activity is defined as the IP production in vehicle-treated cells.

-

Calculate the IP production in the presence of each concentration of the test compound as a percentage of the basal activity.

-

Plot the percentage of inhibition of basal activity against the log concentration of the ARB.

-

A compound demonstrating a concentration-dependent reduction in basal IP levels is classified as an inverse agonist.[18][19]

-

Conclusion

The mechanism of action of azilsartan at the AT1 receptor is multifaceted and distinct from other ARBs. Its superior antihypertensive efficacy is underpinned by a combination of potent competitive antagonism and strong inverse agonism.[9][11] These properties are a direct result of its unique molecular structure, particularly the 5-oxo-1,2,4-oxadiazole moiety, which facilitates high-affinity binding, slow dissociation from the receptor, and stabilization of the receptor in an inactive state.[11][20] This comprehensive understanding of its receptor pharmacology provides a clear rationale for its potent clinical effects in the management of hypertension.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Azilsartan? [synapse.patsnap.com]

- 6. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 7. Azilsartan medoxomil: a new angiotensin II receptor antagonist for treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]

- 11. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Azilsartan Medoxomil, an Angiotensin II Receptor Antagonist for the Treatment of Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Redirecting [linkinghub.elsevier.com]

- 14. Effects of the Angiotensin Receptor Blocker Azilsartan Medoxomil Versus Olmesartan and Valsartan on Ambulatory and Clinic Blood Pressure in Patients With Stages 1 and 2 Hypertension | Semantic Scholar [semanticscholar.org]

- 15. Effects of the angiotensin receptor blocker azilsartan medoxomil versus olmesartan and valsartan on ambulatory and clinic blood pressure in patients with stages 1 and 2 hypertension. | Read by QxMD [read.qxmd.com]

- 16. benchchem.com [benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Structure-Function Basis of Attenuated Inverse Agonism of Angiotensin II Type 1 Receptor Blockers for Active-State Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Systematic Review of Inverse Agonism at Adrenoceptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preclinical Pharmacology and Toxicology of Azilsartan Medoxomil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology and toxicology of azilsartan (B1666440) medoxomil, an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension.[1] The document focuses on quantitative data, detailed experimental methodologies, and the underlying mechanisms of action, presented in a format tailored for researchers and professionals in drug development.

Pharmacology

Azilsartan medoxomil is a prodrug that is rapidly hydrolyzed to its active metabolite, azilsartan, in the gastrointestinal tract during absorption.[2] Azilsartan is a potent and highly selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting greater affinity and a slower dissociation rate from the receptor compared to other ARBs.[3][4] This unique binding characteristic may contribute to its robust and sustained antihypertensive effects.[3]

Mechanism of Action

Azilsartan selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone (B195564) secretion, and other pressor effects.[2] The blockade of the renin-angiotensin-aldosterone system (RAAS) leads to a reduction in blood pressure. Azilsartan demonstrates over 10,000-fold greater selectivity for the AT1 receptor compared to the AT2 receptor.[5]

Below is a diagram illustrating the mechanism of action of azilsartan within the Renin-Angiotensin-Aldosterone System.

Pharmacodynamics

Preclinical studies in various animal models have demonstrated the potent antihypertensive effects of azilsartan medoxomil. In spontaneously hypertensive rats (SHRs) and renal hypertensive dogs, oral administration of azilsartan medoxomil produced a dose-dependent reduction in blood pressure.[5][6]

Table 1: In Vitro and In Vivo Pharmacological Activity of Azilsartan

| Parameter | Species/System | Value | Reference |

| AT1 Receptor Binding Affinity (IC50) | Human AT1 Receptors | 0.62 - 2.6 nmol/L | [5][7] |

| Inhibition of Angiotensin II Pressor Effect (ID50) | Normotensive Rats | 0.12 mg/kg (p.o.) | [5][6][8] |

| Antihypertensive Effect (ED25) | Spontaneously Hypertensive Rats (SHRs) | 0.41 mg/kg | [6] |

Pharmacokinetics

The pharmacokinetic profile of azilsartan has been evaluated in several preclinical species. Following oral administration of azilsartan medoxomil, the prodrug is rapidly converted to the active azilsartan.

Table 2: Preclinical Pharmacokinetic Parameters of Azilsartan

| Parameter | Rat | Dog | Monkey | Reference |

| Half-life (t1/2) | ~11 hours | - | - | [2] |

| Renal Clearance | ~2.3 mL/min | - | - | [2] |

| Volume of Distribution (Vd) | ~16 L | - | - | [9] |

| Protein Binding | >99% (plasma proteins) | >99% (plasma proteins) | - | [9] |

Toxicology

A comprehensive toxicology program was conducted to evaluate the safety of azilsartan medoxomil, including single-dose and repeat-dose toxicity studies, genotoxicity, carcinogenicity, and reproductive and developmental toxicity studies.

Acute and Chronic Toxicity

Azilsartan medoxomil exhibited low acute oral toxicity in rats and dogs.[9] Repeat-dose toxicity studies identified the kidney and adrenal glands as target organs, which is consistent with the pharmacological effects of AT1 receptor blockade.[5]

Table 3: Summary of Key Preclinical Toxicology Findings

| Study Type | Species | Doses | Key Findings | Reference |

| Acute Oral Toxicity | Rat, Dog | Up to 2000 mg/kg | Low acute toxicity, no severe clinical signs or mortality. | [5][9] |

| Acute Intravenous Toxicity | Rat | ≥ 40 mg/kg (male), 200 mg/kg (female) | Lethality observed at these doses. | [5] |

| Chronic Oral Toxicity (26 weeks) | Rat | Not specified | Hypertrophy of the juxtaglomerular cells. | [5] |

| Chronic Oral Toxicity (26 and 52 weeks) | Dog | Not specified | Hypertrophy of the juxtaglomerular cells. | [5] |

Genotoxicity and Carcinogenicity

Azilsartan medoxomil and its active metabolite, azilsartan, were evaluated in a battery of in vitro and in vivo genotoxicity assays. While positive for structural aberrations in the in vitro Chinese Hamster Lung Cytogenetic Assay, other assays were negative.[5] Long-term carcinogenicity studies in rats and mice showed no evidence of a carcinogenic effect.[5]

Reproductive and Developmental Toxicology

Reproductive toxicity studies indicated that azilsartan medoxomil was not teratogenic in pregnant rats or rabbits.[5] However, consistent with other drugs that act on the renin-angiotensin system, adverse effects on pup viability and development were observed when administered to pregnant and nursing rats at clinically relevant exposures.[5]

Experimental Protocols

The preclinical evaluation of azilsartan medoxomil followed established guidelines for the safety and efficacy testing of new pharmaceutical entities. A generalized workflow for such a preclinical assessment is depicted below.

In Vitro Receptor Binding Assay

-

Objective: To determine the binding affinity and selectivity of azilsartan for the AT1 receptor.

-

Method: A radioligand binding assay is performed using cell membrane preparations containing human AT1 receptors.[7] The ability of azilsartan to displace a radiolabeled angiotensin II analog (e.g., 125I-[Sar1, Ile8]Angiotensin II) from the receptor is measured.[6][7] The concentration of azilsartan that inhibits 50% of the radioligand binding (IC50) is calculated.[5][7]

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)

-

Objective: To evaluate the dose-dependent antihypertensive effect of orally administered azilsartan medoxomil.

-

Animal Model: Male spontaneously hypertensive rats (SHRs) are commonly used as they develop hypertension that mimics human essential hypertension.[6][10]

-

Methodology:

-

SHRs are instrumented for blood pressure measurement, often using radiotelemetry for continuous monitoring or tail-cuff plethysmography.[11]

-

Animals are administered single or repeated oral doses of azilsartan medoxomil (e.g., 0.1 to 1 mg/kg) or vehicle.[5][6]

-

Systolic and diastolic blood pressure and heart rate are monitored for at least 24 hours post-dosing.[6]

-

The dose required to produce a 25% reduction in blood pressure (ED25) can be determined.[6]

-

Repeat-Dose Toxicology Studies

-

Objective: To assess the potential toxicity of azilsartan medoxomil after repeated administration and to determine the No-Observed-Adverse-Effect Level (NOAEL).

-

Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley or Wistar rats) and a non-rodent (e.g., Beagle dogs).[12][13]

-

Methodology:

-

Animals are administered daily oral doses of azilsartan medoxomil at multiple dose levels for a specified duration (e.g., 4, 13, 26, or 52 weeks).[14]

-

Comprehensive monitoring includes clinical observations, body weight, food consumption, ophthalmology, electrocardiography, hematology, clinical chemistry, and urinalysis.[15]

-

At the end of the study, a full necropsy and histopathological examination of tissues are performed to identify any target organs of toxicity.[15]

-

Conclusion

The preclinical data for azilsartan medoxomil demonstrate that it is a potent and selective AT1 receptor blocker with a robust and long-lasting antihypertensive effect in relevant animal models. The toxicological profile is well-characterized and consistent with the pharmacology of this drug class. These comprehensive preclinical studies provided the necessary foundation for the successful clinical development and approval of azilsartan medoxomil for the treatment of hypertension.

References

- 1. efda.gov.et [efda.gov.et]

- 2. Frontiers | Efficacy and safety of azilsartan medoxomil in the treatment of hypertension: a systematic review and meta-analysis [frontiersin.org]

- 3. Azilsartan as a Potent Antihypertensive Drug with Possible Pleiotropic Cardiometabolic Effects: A Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic-pharmacodynamic modeling of the antihypertensive interaction between azilsartan medoxomil and chlorthalidone in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijrpr.com [ijrpr.com]

- 13. altasciences.com [altasciences.com]

- 14. pacificbiolabs.com [pacificbiolabs.com]

- 15. edelweisspublications.com [edelweisspublications.com]

The Hydrolysis of Azilsartan Medoxomil: A Technical Guide to the Bioactivation of a Potent Angiotensin II Receptor Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azilsartan (B1666440) medoxomil, a potent orally administered angiotensin II receptor blocker (ARB), is a prodrug designed for enhanced absorption. Its therapeutic efficacy is entirely dependent on its rapid and efficient hydrolysis to the active metabolite, azilsartan. This technical guide provides an in-depth exploration of the enzymatic conversion of azilsartan medoxomil to azilsartan, focusing on the key enzymes, kinetics, and experimental methodologies used to characterize this critical bioactivation step. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic fate of this important antihypertensive agent.

Introduction

Azilsartan medoxomil is prescribed for the treatment of hypertension. As a prodrug, it is pharmacologically inactive until it undergoes hydrolysis in the gastrointestinal tract during absorption.[1][2][3] This conversion is so rapid and complete that the parent compound, azilsartan medoxomil, is not detectable in plasma following oral administration.[1] The active moiety, azilsartan, is a selective antagonist of the angiotensin II type 1 (AT1) receptor, exhibiting a high affinity and slow dissociation, which contributes to its potent and long-lasting antihypertensive effects.[1] Understanding the hydrolysis process is crucial for optimizing drug delivery, predicting drug-drug interactions, and ensuring consistent therapeutic outcomes.

The Hydrolytic Conversion Pathway

The bioactivation of azilsartan medoxomil involves the cleavage of the medoxomil ester group to yield the active carboxylic acid, azilsartan. This enzymatic reaction is primarily carried out by esterases present in the intestine and liver.

Key Enzymes in Azilsartan Medoxomil Hydrolysis

Research has identified two primary enzymes responsible for the hydrolysis of azilsartan medoxomil:

-

Carboxymethylenebutenolidase (CMBL): Studies have shown that azilsartan medoxomil is a substrate for CMBL. The hydrolytic activity towards azilsartan medoxomil correlates well with that of olmesartan (B1677269) medoxomil, another ARB prodrug known to be activated by this enzyme.[4]

-

Carboxylesterase 1 (CES1): Recombinant human CES1 has demonstrated significant hydrolytic activity against azilsartan medoxomil.[4] CES1 is a high-capacity esterase predominantly found in the liver.[3]

While carboxylesterase 2 (CES2) is another major intestinal esterase, studies on similar medoxomil prodrugs suggest it has minimal involvement in their hydrolysis.[4] The involvement of multiple esterase pathways is thought to minimize the potential for drug-drug interactions.[5]

Site of Hydrolysis

The hydrolysis of azilsartan medoxomil occurs rapidly within the gastrointestinal tract during the absorption process.[1][2] The high expression of CMBL and other esterases in the intestine ensures efficient conversion of the prodrug before it reaches systemic circulation. Any remaining prodrug that is absorbed is likely hydrolyzed in the liver, where CES1 is abundant.

Quantitative Data

The following tables summarize the key pharmacokinetic parameters of azilsartan following oral administration of azilsartan medoxomil. Due to the rapid and complete conversion, pharmacokinetic data for azilsartan medoxomil itself in plasma is not available as it is undetectable.

Table 1: Pharmacokinetic Parameters of Azilsartan After Oral Administration of Azilsartan Medoxomil in Adults

| Parameter | Value | Reference(s) |

| Absolute Bioavailability | ~60% | [1][6] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 3 hours | [1][6] |

| Elimination Half-Life (t½) | ~11 hours | [1][7] |

| Volume of Distribution (Vd) | ~16 L | [1][8] |

| Renal Clearance | ~2.3 mL/min | [1][7] |

| Protein Binding (mainly serum albumin) | >99% | [1] |

Table 2: Pharmacokinetic Parameters of Azilsartan in Different Age Groups After a Single Oral Dose of Azilsartan Medoxomil

| Age Group | Dose | Cmax (ng/mL) | Tmax (hr) | AUC₀₋∞ (ng·h/mL) | t½ (hr) | Reference(s) |

| Young Adults (18-45 years) | 60 mg | 1583 | 2.5 | 16346 | 11.8 | [9] |

| Elderly Adults (65-85 years) | 60 mg | 2174 | 3.0 | 22141 | 12.7 | [9] |

Experimental Protocols

This section outlines generalized protocols for key experiments used to study the hydrolysis of azilsartan medoxomil.

In Vitro Hydrolysis in Human Liver and Intestinal S9 Fractions

This assay is used to determine the rate of hydrolysis of azilsartan medoxomil in subcellular fractions containing a mixture of cytosolic and microsomal enzymes.

Objective: To quantify the conversion of azilsartan medoxomil to azilsartan in the presence of human liver or intestinal S9 fractions.

Materials:

-

Azilsartan medoxomil

-

Azilsartan (as a reference standard)

-

Human liver S9 fraction (commercially available)

-

Human intestinal S9 fraction (commercially available)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (optional, to assess subsequent metabolism)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent to stop the reaction

-

Internal standard (IS) for LC-MS/MS analysis

-

96-well plates or microcentrifuge tubes

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of azilsartan medoxomil in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions of azilsartan medoxomil by diluting the stock solution in the incubation buffer.

-

Prepare a stock solution of the internal standard.

-

-

Incubation:

-

In a 96-well plate or microcentrifuge tubes, pre-warm the S9 fraction (e.g., at a final protein concentration of 0.5-1 mg/mL) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the azilsartan medoxomil working solution to achieve the desired final substrate concentration (e.g., 1-10 µM).

-

Incubate the mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples to precipitate the proteins.

-

Centrifuge the samples at a high speed (e.g., >10,000 g) for 10-15 minutes to pellet the precipitated protein.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate or vials for analysis.

-

Quantify the concentrations of azilsartan medoxomil and the formed azilsartan using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the concentration of azilsartan formed over time.

-

Calculate the initial rate of formation of azilsartan.

-

If multiple substrate concentrations are tested, enzyme kinetic parameters (Km and Vmax) can be determined by fitting the data to the Michaelis-Menten equation.

-

Caco-2 Cell Permeability and Metabolism Assay

This assay is used to model the absorption and metabolism of azilsartan medoxomil across the intestinal epithelium.

Objective: To determine the apparent permeability (Papp) of azilsartan medoxomil across a Caco-2 cell monolayer and to assess its hydrolysis during transport.

Materials:

-

Caco-2 cells (ATCC)

-

Cell culture medium and supplements

-

Transwell® inserts (e.g., 12- or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) or other transport buffer

-

Azilsartan medoxomil

-

Lucifer yellow or another marker for monolayer integrity

-

LC-MS/MS system

Protocol:

-

Cell Culture and Monolayer Formation:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto Transwell® inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Test:

-

Prior to the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by determining the permeability of a paracellular marker like Lucifer yellow.

-

-

Transport Experiment:

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

To study apical to basolateral (A→B) transport (absorption), add the transport buffer containing azilsartan medoxomil to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

-

To study basolateral to apical (B→A) transport (efflux), add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

-

-

Sample Analysis:

-

Analyze the concentrations of azilsartan medoxomil and azilsartan in the collected samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound in the donor chamber.

-

Calculate the efflux ratio (ER) = Papp(B→A) / Papp(A→B). An ER > 2 suggests active efflux.

-

Quantify the amount of azilsartan formed in both the apical and basolateral chambers to assess the extent of hydrolysis during transport.

-

Visualizations

The following diagrams illustrate the hydrolysis pathway of azilsartan medoxomil and a typical experimental workflow for its analysis.

Figure 1: Hydrolysis of Azilsartan Medoxomil to Azilsartan.

Figure 2: Workflow for In Vitro Hydrolysis Assay.

Conclusion

The conversion of the prodrug azilsartan medoxomil to its active form, azilsartan, is a rapid and efficient process mediated primarily by carboxymethylenebutenolidase and carboxylesterase 1 in the gastrointestinal tract and liver. This hydrolysis is fundamental to the therapeutic action of the drug. The information and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and metabolism, facilitating a deeper understanding of the bioactivation of this important antihypertensive agent. Further research to precisely quantify the kinetic parameters of the involved enzymes would provide an even more complete picture of this critical metabolic step.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. efda.gov.et [efda.gov.et]

- 8. Single-dose pharmacokinetics and safety of azilsartan medoxomil in children and adolescents with hypertension as compared to healthy adults | springermedizin.de [springermedizin.de]

- 9. Effects of Age, Sex, and Race on the Safety and Pharmacokinetics of Single and Multiple Doses of Azilsartan Medoxomil in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Pathway and Chemical Synthesis of Azilsartan Medoxomil

Introduction

Azilsartan (B1666440) medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[1][2] The synthesis of azilsartan medoxomil is a multi-step process that involves the construction of a complex benzimidazole (B57391) core, the formation of an oxadiazole ring, and a final esterification to attach the medoxomil pro-moiety. This guide provides a detailed overview of the common synthesis pathways, experimental protocols, and quantitative data associated with its chemical synthesis.

I. The Core Synthesis Pathway

The most common synthetic route to azilsartan medoxomil starts from a cyanobiphenyl benzimidazole intermediate. The key transformations include the conversion of the nitrile group to an amidoxime (B1450833), cyclization to form the 5-oxo-1,2,4-oxadiazole ring, hydrolysis of the ester protecting group to yield azilsartan, and finally, esterification with medoxomil alcohol to produce the final active pharmaceutical ingredient (API).[3][4]

A commercially viable process has been developed with a high overall yield and purity.[4] The key steps are outlined below:

-

Amidoxime Formation: The synthesis typically begins with a methyl or ethyl ester of 2-ethoxy-1-((2'-cyanobiphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate. This starting material is reacted with hydroxylamine (B1172632) to convert the cyano group into an amidoxime.[3][4]

-

Oxadiazole Ring Formation: The newly formed amidoxime is then cyclized to form the characteristic 5-oxo-4,5-dihydro-1,2,4-oxadiazole ring. This is often achieved by treatment with an activating agent like a dialkyl carbonate or an alkyl chloroformate, followed by thermal or base-initiated cyclization.[3][5]

-

Hydrolysis to Azilsartan: The resulting ester (e.g., methyl or ethyl ester of azilsartan) is hydrolyzed, typically using a base like sodium hydroxide (B78521), to yield the free carboxylic acid, azilsartan.[3][4]

-

Esterification to Azilsartan Medoxomil: In the final step, azilsartan is esterified with (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol (medoxomil alcohol). This reaction is often facilitated by an activating agent such as p-toluenesulfonyl chloride (TsCl) to achieve good yields.[3][4]

Synthesis Pathway of Azilsartan Medoxomil

Caption: Overall synthesis pathway of Azilsartan Medoxomil.

II. Quantitative Data

The efficiency of the synthesis is critical for commercial viability. The following tables summarize the reported yields and purity for the key steps in the synthesis of azilsartan medoxomil.

Table 1: Yields of Key Intermediates and Final Product

| Reaction Step | Starting Material | Product | Reported Yield | Reference |

| Amidoxime Formation | BEC Methyl Ester (3a) | Amidoxime (4a) | 75% | [3] |

| Oxadiazole Formation | Amidoxime Ethyl Ester (4b) | Azilsartan Ethyl Ester (6b) | 98% | [3] |

| Hydrolysis | Azilsartan Methyl Ester (6a) | Azilsartan (1) | Good | [3] |

| Esterification | Azilsartan (1) | Azilsartan Medoxomil (2) | Good | [3] |

| Overall Process | BEC Methyl Ester | Azilsartan Kamedoxomil | 36% | [4] |

Table 2: Purity of Key Intermediates and Final Product

| Compound | Purity (HPLC) | Reference |

| Amidoxime (4a) | 97.5% | [3] |

| Azilsartan Ethyl Ester (6b) | 97.7% | [3] |

| Azilsartan Kamedoxomil | >99.52% | [4] |

III. Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for key steps in the synthesis of azilsartan medoxomil.

1. Synthesis of Methyl 2-Ethoxy-1-((2′-(N′-hydroxycarbamimidoyl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Amidoxime 4a) [3]

-

A mixture of methyl 1-((2′-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (3a) (10 g, 2.4 mmol), dimethyl sulfoxide (B87167) (DMSO) (75 mL), and 50% aqueous hydroxylamine (5 mL) is stirred at 90 °C for 18 hours.

-

The reaction mixture is then poured into water (250 mL) and stirred for 30 minutes.

-

The insoluble portion is filtered off and washed with water.

-

After drying, the crude product is crystallized from 2-propanol to yield the pure amidoxime intermediate.

2. Synthesis of Ethyl 2-Ethoxy-1-((2′-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate (Azilsartan Ethyl Ester 6b) [3]

-

The protocol follows the procedure for the synthesis of the methyl ester (6a) starting from the corresponding ethyl ester amidoxime (4b).

-

The amidoxime is treated with a phosgene (B1210022) equivalent, such as a dialkyl carbonate, to facilitate cyclization into the oxadiazole ring, providing a high yield of the product.

3. Synthesis of Azilsartan (1) [3]

-

A mixture of crude azilsartan methyl ester (6a) (200 g, 425 mmol) and aqueous sodium hydroxide (100 g in 2 L of water, 2.5 mol) is stirred at 50 °C for 3 hours.

-

The mixture is diluted with acetone (B3395972) (1 L) and acidified with acetic acid (about 150 mL) at 45 °C.

-

The mixture is then diluted with water (700 mL) and slowly cooled to 20 °C over 4 hours.

-

Stirring is continued for an additional hour at this temperature, after which the precipitated azilsartan is collected.

4. Synthesis of Azilsartan Medoxomil (2) [3][4]

-

Azilsartan (1) is reacted with medoxomil alcohol (8) in the presence of an activating agent.

-

A common procedure involves activating the carboxylic acid of azilsartan with tosyl chloride (TsCl) in the presence of a base.[4]

-

The quality of both azilsartan and medoxomil alcohol is crucial for this step to avoid the formation of impurities.[3]

Workflow for the Final Esterification Step

Caption: Experimental workflow for the esterification of Azilsartan.

IV. Impurity Control

Throughout the synthesis of azilsartan medoxomil, several potential impurities can form. For instance, during the final esterification step, if the azilsartan starting material contains residual alcohol from its purification, the corresponding ester of azilsartan can form as an impurity.[3] Similarly, residual methanol (B129727) in the medoxomil alcohol can lead to the formation of the azilsartan methyl ester.[3] The reaction of azilsartan with medoxomil chloride has been reported to produce low yields due to the formation of byproducts from N-alkylation on the oxadiazole ring.[4] Careful control of starting material quality and reaction conditions is therefore essential to minimize impurity formation and ensure the high purity of the final product.[3][6]

References

- 1. Azilsartan Medoxomil | C30H24N4O8 | CID 135409642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azilsartan Medoxomil (Edarbi): The Eighth Angiotensin II Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

Azilsartan Medoxomil: A Technical Analysis of its Superior Receptor Binding Affinity and Selectivity

For Immediate Release

This technical guide provides an in-depth analysis of the receptor binding characteristics of azilsartan (B1666440), the active metabolite of the angiotensin II receptor blocker (ARB) azilsartan medoxomil. Targeted at researchers, scientists, and professionals in drug development, this document details the quantitative binding affinity and exceptional selectivity of azilsartan for the angiotensin II type 1 (AT₁) receptor, supported by comprehensive experimental protocols and pathway visualizations.

Introduction: The Significance of High Affinity and Selectivity in ARBs

Azilsartan medoxomil is an eighth-generation angiotensin II receptor blocker designed for the treatment of hypertension.[1][2] Its therapeutic efficacy is derived from the potent and selective blockade of the AT₁ receptor by its active metabolite, azilsartan.[3] The renin-angiotensin-aldosterone system (RAAS) plays a critical role in blood pressure regulation, with angiotensin II being a principal pressor agent that exerts its effects primarily through the AT₁ receptor.[4] These effects include vasoconstriction, aldosterone (B195564) secretion, and cellular growth.[5] Azilsartan's ability to selectively block this receptor with high affinity and slow dissociation is fundamental to its potent and long-lasting antihypertensive effects.[6][7] High selectivity for the AT₁ receptor over the AT₂ receptor is crucial, as the AT₂ receptor is thought to mediate opposing effects, including vasodilation and anti-proliferative actions.[2][5]

Quantitative Analysis of Receptor Binding Affinity

The potency of an ARB is fundamentally determined by its binding affinity for the AT₁ receptor, commonly quantified by the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a higher binding affinity. Azilsartan demonstrates a superior binding affinity to the human AT₁ receptor compared to other widely used ARBs.

A key distinguishing feature of azilsartan is its slow dissociation from the AT₁ receptor.[8] Standard competitive binding assays measure affinity at equilibrium. However, assays performed after a "washout" period, which removes unbound drug, reveal the persistence of receptor blockade. Azilsartan's inhibitory effect is remarkably persistent after washout, underscoring its tight binding and prolonged duration of action.[6]

Table 1: Comparative Binding Affinity (IC₅₀) of ARBs for the Human AT₁ Receptor

| Compound | Standard Assay IC₅₀ (nM) | Post-Washout Assay IC₅₀ (nM) |

|---|---|---|

| Azilsartan | 2.6 | 7.4 |

| Olmesartan | 6.7 | 242.5 |

| Telmisartan | 5.1 | 191.6 |

| Irbesartan | 15.8 | >10,000 |

| Valsartan | 44.9 | >10,000 |

Data sourced from a radioligand binding study investigating the antagonistic properties of various ARBs.[6]

Unparalleled Receptor Selectivity Profile

The clinical safety and efficacy of an ARB are not only dependent on its affinity for the AT₁ receptor but also on its selectivity against the AT₂ receptor. Azilsartan exhibits an exceptionally high degree of selectivity.

Table 2: Receptor Selectivity of Azilsartan

| Receptor Subtype | Binding Affinity | Selectivity Ratio (AT₂/AT₁) |

|---|---|---|

| Angiotensin II Type 1 (AT₁) | High (IC₅₀ = 2.6 nM) | >10,000-fold |

| Angiotensin II Type 2 (AT₂) | Very Low |

Azilsartan demonstrates a more than 10,000-fold greater affinity for the AT₁ receptor compared to the AT₂ receptor, minimizing off-target effects.[4]

This high selectivity ensures that the therapeutic action is precisely targeted to blocking the pressor effects of angiotensin II, while avoiding unintended interactions with the AT₂ receptor.

Experimental Protocols: Determining Binding Affinity

The quantitative data presented were derived from in vitro radioligand binding assays. The following is a detailed methodology representative of such experiments.[5][9]

Objective

To determine the inhibitory concentration (IC₅₀) of test compounds (e.g., azilsartan) on the binding of a radiolabeled ligand to the human AT₁ receptor.

Materials

-

Receptor Source: Cell membrane preparations from cells overexpressing the human AT₁ receptor.

-

Radioligand: ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Azilsartan, olmesartan, valsartan, etc., dissolved in appropriate solvent.

-

Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

-

Detection: Gamma scintillation counter.

Experimental Workflow

Data Analysis

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. Specific binding is calculated by subtracting non-specific binding (measured in the presence of a saturating concentration of unlabeled angiotensin II) from total binding. Data are fitted using non-linear regression analysis.

Functional Consequences: AT₁ Receptor Signaling Blockade

The binding of angiotensin II to the AT₁ receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 signaling pathway.[10] This cascade leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) from phospholipase C (PLC) activation. IP₃ mobilizes intracellular calcium, and DAG activates protein kinase C (PKC), culminating in physiological responses such as vasoconstriction and cell growth.

Azilsartan, by acting as a potent antagonist, effectively blocks the initial step of this cascade—the binding of angiotensin II to the AT₁ receptor—thereby preventing these downstream effects. Some studies also suggest azilsartan has inverse agonist properties, meaning it can reduce the basal activity of the receptor even in the absence of angiotensin II.[6]

References

- 1. Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro antagonistic properties of a new angiotensin type 1 receptor blocker, azilsartan, in receptor binding and function studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Comparison of the efficacy and safety of azilsartan with that of candesartan cilexetil in Japanese patients with grade I–II essential hypertension: a randomized, double-blind clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 10. Type 1 angiotensin receptor pharmacology: Signaling beyond G proteins - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cellular Effects of Azilsartan Medoxomil: A Technical Guide

This technical guide provides an in-depth overview of the in vitro cellular effects of azilsartan (B1666440) medoxomil, a potent angiotensin II receptor blocker (ARB). Beyond its well-established role in blood pressure regulation, azilsartan exhibits a range of pleiotropic effects at the cellular level. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the molecular and cellular actions of this compound, supported by experimental data and methodologies from various studies.

Anti-Proliferative Effects

Azilsartan has been shown to inhibit the proliferation of various cell types, an effect that is not solely dependent on its AT1 receptor blockade.

1.1. Data on Anti-Proliferative Effects

| Cell Type | Azilsartan Concentration | Effect | Reference |

| Aortic Endothelial Cells | 1 µmol/L | Inhibition of cell proliferation | [1][2] |

| Vascular Smooth Muscle Cells | Not specified | Blocked angiotensin II-induced activation of mitogen-activated protein kinase | [1][2] |

| Hepatocellular Carcinoma (HepG2) | Various | Reduction in cell viability, induction of apoptosis | [3] |

| Breast Cancer (MCF-7, MDA-MB-231) | Various | Decreased cancer cell survival, induced apoptosis and cell cycle arrest | [4] |

1.2. Experimental Protocols

-

Cell Proliferation Assay (Aortic Endothelial Cells):

-

Cell Line: Aortic Endothelial Cells.

-

Treatment: Cells were treated with azilsartan at concentrations as low as 1 µmol/l. For comparison, valsartan (B143634) was used at concentrations below 10 µmol/l.[1][2]

-

Assay: The specific proliferation assay method (e.g., MTT, BrdU) is not detailed in the provided search results, but a standard cell counting or viability assay would be employed.

-

-

Cytotoxicity Assay (HepG2 Cells):

-

Cell Line: HepG2 (hepatocellular carcinoma).

-

Treatment: Cells were treated with different concentrations of azilsartan.

-

Assay: Cytotoxicity was determined after 24, 48, and 72 hours using the MTT assay.[3]

-

-

Cell Viability and Apoptosis Assays (Breast Cancer Cells):

-

Cell Lines: MCF-7 and MDA-MB-231.

-

Treatment: Cells were treated with azilsartan.

-

Assays: Cell viability, cell cycle analysis, apoptosis assays, colony formation, and cell migration assays were performed.[4]

-

1.3. Signaling Pathway: Inhibition of Cancer Cell Growth

The following diagram illustrates the proposed mechanism by which azilsartan inhibits the growth of breast cancer cells.

Effects on Adipogenesis and PPARγ

Azilsartan has been observed to influence adipocyte differentiation and the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs).

2.1. Data on Adipogenesis and Gene Expression

| Cell Type | Azilsartan Concentration | Effect | Reference |

| 3T3-L1 Preadipocytes | Not specified | Enhanced adipogenesis; Greater effect than valsartan on expression of PPARα, PPARδ, leptin, adipsin, and adiponectin | [1][2] |

| 3T3-L1 Adipocytes | Not specified | No effect on PPARγ gene expression, but increased mRNA of some downstream targets; ~10% increase in mitochondrial reactive oxygen species | [5] |

2.2. Experimental Protocols

-

Adipocyte Differentiation and Gene Expression Analysis:

-

PPARγ Gene Expression and Oxidative Stress in Adipocytes:

-

Cell Line: 3T3-L1 adipocytes.

-

Treatment: Differentiated adipocytes were treated with azilsartan.

-

Assays: PPARγ gene expression was measured by qRT-PCR. Protein levels were assessed by semi-quantitative immunoblots. Mitochondrial reactive oxygen species were quantified.[5]

-

2.3. Logical Relationship: Azilsartan and PPARγ Signaling

The following diagram illustrates the observed effects of azilsartan on the PPARγ signaling pathway in adipocytes.

Endothelial Function and Anti-Inflammatory Effects

Azilsartan demonstrates protective effects on endothelial cells, mitigating dysfunction induced by oxidative stress and inflammation.

3.1. Data on Endothelial Function and Inflammation

| Cell Type | Treatment Condition | Azilsartan Concentration | Effect | Reference |

| HUVECs | ox-LDL (100 µg/mL) | 3, 6 µM | Suppressed elevated LOX-1, MCP-1, and CXCL-1 expression; Reversed downregulated eNOS and NO production; Reversed increased endothelial permeability and decreased occludin expression | [6] |

| bEnd.3 brain endothelial cells | High glucose (25 mM) | Not specified | Alleviated high glucose-induced endothelial monolayer permeability by increasing occludin | [7] |

| Macrophages | LPS | 0.01, 0.1, 1, 10 µM | Restrained LPS-triggered TNF-α mRNA and protein expression | [8] |

3.2. Experimental Protocols

-

Ox-LDL-Induced Endothelial Dysfunction Model:

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Induction of Dysfunction: Cells were stimulated with oxidized low-density lipoprotein (ox-LDL) at 100 µg/mL.

-

Treatment: HUVECs were treated with azilsartan (3 and 6 µM) for 24 hours in the presence or absence of ox-LDL.

-

Assays: Gene and protein expression of LOX-1, eNOS, occludin, KLF2, MCP-1, and CXCL1 were measured by qRT-PCR and Western blot. Nitric oxide (NO) production was determined using a DAF-FM DA staining assay. Endothelial monolayer permeability was assessed using a FITC-dextran permeation assay.[6]

-

-

LPS-Induced Inflammation in Macrophages:

-

Cell Type: Macrophages.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS).

-

Treatment: Cells were treated with azilsartan at concentrations of 0, 0.01, 0.1, 1, and 10 µM.

-

Assays: TNF-α mRNA and protein expression were evaluated.[8]

-

3.3. Signaling Pathway: Amelioration of Endothelial Dysfunction

This diagram shows how azilsartan may protect against ox-LDL-induced endothelial damage.

Summary and Conclusion

The in vitro studies on azilsartan medoxomil reveal a complex and multifaceted cellular activity profile that extends beyond its primary function as an angiotensin II receptor antagonist. The compound exhibits significant anti-proliferative effects in vascular and cancer cells, influences adipocyte differentiation and gene expression potentially through PPAR-related pathways, and demonstrates protective effects on the endothelium by mitigating inflammation and oxidative stress. These findings suggest that azilsartan may have therapeutic potential in a broader range of cardiometabolic and oncologic diseases. Further research is warranted to fully elucidate the underlying molecular mechanisms and to translate these in vitro findings into clinical applications. This guide provides a foundational understanding for researchers and professionals in the field to build upon in their future investigations.

References

- 1. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker | Semantic Scholar [semanticscholar.org]

- 2. Molecular and cellular effects of azilsartan: a new generation angiotensin II receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel angiotensin receptor blocker, azilsartan induces oxidative stress and NFkB-mediated apoptosis in hepatocellular carcinoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of NF-kB/IL-6/JAK2/STAT3 Pathway and Epithelial-Mesenchymal Transition in Breast Cancer Cells by Azilsartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of azilsartan on PPAR gamma gene expression and oxidative stress in 3T3 L1 cells | ScholarWorks [scholarworks.calstate.edu]

- 6. Azilsartan ameliorates ox-LDL-induced endothelial dysfunction via promoting the expression of KLF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Azilsartan inhibits inflammation-triggered bone resorption and osteoclastogenesis in vivo via suppression of TNF-α expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Azilsartan Medoxomil: A Technical Overview

Introduction

Azilsartan (B1666440) medoxomil, marketed as Edarbi®, is a potent, orally administered angiotensin II receptor blocker (ARB) utilized for the management of hypertension.[1][2] Developed by Takeda Pharmaceutical Company, it is the eighth ARB to receive regulatory approval, gaining FDA clearance in February 2011.[1][2] This technical guide provides an in-depth exploration of the discovery and development history of azilsartan medoxomil, detailing its mechanism of action, synthesis, and the preclinical and clinical studies that established its safety and efficacy.

Mechanism of Action: Selective AT1 Receptor Blockade

Azilsartan medoxomil is a prodrug that undergoes rapid hydrolysis in the gastrointestinal tract to its active metabolite, azilsartan.[1][3] Azilsartan exerts its antihypertensive effect by selectively blocking the angiotensin II type 1 (AT1) receptor.[1][4] This blockade inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS).[3][5] Azilsartan exhibits a high affinity for the AT1 receptor, with more than a 10,000-fold greater selectivity for the AT1 receptor over the AT2 receptor.[1] Notably, azilsartan dissociates from the AT1 receptor at a slower rate than other ARBs, which contributes to its prolonged duration of action.[1]

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of intervention by azilsartan.

Synthesis of Azilsartan Medoxomil

The chemical synthesis of azilsartan medoxomil is a multi-step process. While several variations exist, a common pathway involves the initial synthesis of the core azilsartan molecule followed by esterification to yield the medoxomil prodrug.[6][7][8]

Synthetic Workflow

The following diagram outlines a representative synthetic pathway for azilsartan medoxomil.

Preclinical Development

Binding Affinity and Potency

Preclinical studies were crucial in characterizing the pharmacological profile of azilsartan. Radioligand binding assays were employed to determine its affinity for the AT1 receptor.

Experimental Protocol: AT1 Receptor Binding Assay (Representative)

A representative protocol for a radioligand binding assay to determine the affinity of azilsartan for the human AT1 receptor is as follows:

-

Membrane Preparation: Membranes from cells expressing the human AT1 receptor are prepared.

-

Incubation: The cell membranes are incubated with a radiolabeled ligand (e.g., 125I-[Sar1, Ile8] Ang II) and varying concentrations of the test compound (azilsartan).

-

Equilibrium: The incubation is carried out at room temperature for a sufficient duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Preclinical Pharmacodynamic Data

| Parameter | Value | Reference |

| IC50 (AT1 Receptor) | 0.62 nM | [9] |

| pKi (AT1 Receptor) | 8.51 | [10] |

Clinical Development

The clinical development program for azilsartan medoxomil encompassed multiple Phase 3 trials involving over 5,900 patients with hypertension.[11] These studies evaluated the efficacy and safety of azilsartan medoxomil as both monotherapy and in combination with other antihypertensive agents.

Pivotal Clinical Trials

Several large-scale, randomized, double-blind clinical trials demonstrated the superior efficacy of azilsartan medoxomil in lowering blood pressure compared to other ARBs and an ACE inhibitor.

Clinical Trial Design: NCT00696241 (Representative)

The following diagram illustrates the design of a representative Phase 3 clinical trial (NCT00696241) that compared azilsartan medoxomil with olmesartan (B1677269) and placebo.[12][13]

Clinical Efficacy: Blood Pressure Reduction

The following table summarizes the mean change from baseline in 24-hour ambulatory systolic blood pressure (SBP) and clinic SBP from key comparative studies.

| Treatment | Dose | Mean Change in 24-hour SBP (mmHg) | Mean Change in Clinic SBP (mmHg) | Comparator | Reference |

| Azilsartan medoxomil | 80 mg | -14.3 | -21.2 | Placebo | [14] |

| Olmesartan | 40 mg | -11.7 | - | Placebo | [14] |

| Valsartan | 320 mg | -10.0 | - | Placebo | [14] |

| Azilsartan medoxomil | 40 mg | - | -20.6 | Ramipril 10 mg | [6] |

| Azilsartan medoxomil | 80 mg | - | -21.2 | Ramipril 10 mg | [6] |

| Ramipril | 10 mg | - | -12.2 | - | [6] |

Pharmacokinetics in Humans

Azilsartan medoxomil is rapidly hydrolyzed to azilsartan, with the prodrug being undetectable in plasma after oral administration.[1] The absolute bioavailability of azilsartan is approximately 60%.[1]

Pharmacokinetic Parameters of Azilsartan and its Metabolites

| Parameter | Azilsartan | Metabolite M-I | Metabolite M-II | Reference |

| Tmax (hours) | 1.5 - 3 | 3.0 - 6.0 | - | [1][11] |

| Half-life (hours) | ~11 | 5.4 - 5.9 | - | [1][11] |

| Protein Binding | >99% | - | - | [1] |

| Metabolism | CYP2C9 (major), CYP2C8, CYP2B6 | Decarboxylation | O-dealkylation | [1] |

| Excretion | ~55% feces, ~42% urine (15% as unchanged azilsartan) | - | - | [1] |

Pharmacodynamics in Humans

Clinical studies have demonstrated that azilsartan medoxomil leads to predictable changes in the RAAS.

Effects on RAAS Components

| Parameter | Effect | Reference |

| Plasma Renin Activity | Increased | [1] |

| Angiotensin I Concentration | Increased | [1] |

| Angiotensin II Concentration | Increased | [1] |

| Aldosterone Concentration | Decreased | [1] |

A single 32 mg dose of azilsartan was shown to inhibit the maximal pressor effect of an angiotensin II infusion by approximately 90% at peak plasma concentrations and by about 60% at 24 hours post-administration.[1]

Conclusion

The discovery and development of azilsartan medoxomil represent a significant advancement in the therapeutic armamentarium for hypertension. Through a comprehensive program of preclinical and clinical research, it has been established as a potent and selective AT1 receptor blocker with a favorable pharmacokinetic and pharmacodynamic profile. Its demonstrated efficacy in lowering blood pressure, often superior to older agents in its class, provides a valuable treatment option for clinicians and patients in the management of this prevalent cardiovascular risk factor.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Unique binding behavior of the recently approved angiotensin II receptor blocker azilsartan compared with that of candesartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Azilsartan Kamedoxomil? [synapse.patsnap.com]

- 4. US9233955B2 - Process for the preparation of azilsartan medoxomil - Google Patents [patents.google.com]

- 5. Changeover Trial of Azilsartan and Olmesartan Comparing Effects on the Renin-Angiotensin-Aldosterone System in Patients with Essential Hypertension after Cardiac Surgery (CHAOS Study) [jstage.jst.go.jp]

- 6. Azilsartan Medoxomil for Treating Hypertension - Clinical Implications of Recent Trials | USC Journal [uscjournal.com]

- 7. Azilsartan | C25H20N4O5 | CID 135415867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azilsartan Medoxomil | RAAS | TargetMol [targetmol.com]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. Pharmacokinetics of a Single Dose of Azilsartan in Pediatric Patients: A Phase 3, Open-Label, Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov:443]

- 13. meddatax.com [meddatax.com]

- 14. ahajournals.org [ahajournals.org]

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Azilsartan in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azilsartan (B1666440) is a potent angiotensin II receptor blocker (ARB) utilized for the treatment of hypertension.[1] Azilsartan medoxomil, its prodrug, is rapidly and completely hydrolyzed to the active moiety, azilsartan, in the gastrointestinal tract during absorption.[2][3][4] Accurate and reliable quantification of azilsartan in biological matrices like plasma is crucial for pharmacokinetic (PK), bioavailability, and therapeutic drug monitoring studies.[1][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique due to its high sensitivity, selectivity, and throughput.[1]

This application note details a validated LC-MS/MS method for the determination of azilsartan in human plasma. The method employs a straightforward protein precipitation (PPT) technique for sample preparation and utilizes a stable isotope-labeled internal standard (IS), Azilsartan-d4, to ensure accuracy and precision by correcting for matrix effects and procedural variability.[1][6] The method is suitable for high-throughput analysis in clinical and preclinical studies.

Principle

The method involves the extraction of azilsartan and its deuterated internal standard (Azilsartan-d4) from human plasma via protein precipitation with acetonitrile (B52724).[1][5] Following centrifugation, the supernatant is injected into a reverse-phase LC system for chromatographic separation. The analytes are then detected by a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6] Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Standards: Azilsartan (analytical grade), Azilsartan-d4 (internal standard).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade).

-

Water: Ultrapure water (18.2 MΩ·cm).

-

Plasma: Drug-free human plasma, stored at -80°C.

Instrumentation

-

LC System: A system equipped with a binary pump, degasser, and autosampler.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][6]

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Azilsartan and Azilsartan-d4 in methanol to obtain individual stock solutions of 1 mg/mL.[1]

-

Working Calibration Standards (CC): Prepare serial dilutions of the Azilsartan stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards at desired concentrations (e.g., ranging from 1 to 4000 ng/mL).[1][2]

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Azilsartan-d4 stock solution with a 50:50 acetonitrile/water mixture to a final concentration of 100 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3 ng/mL, 300 ng/mL, and 3000 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

-

Label microcentrifuge tubes for standards, QCs, and unknown samples.

-

Pipette 100 µL of plasma (or standard/QC solution) into the appropriately labeled tube.

-

Add 25 µL of the Azilsartan-d4 internal standard working solution (100 ng/mL) to each tube and vortex briefly.[1]

-

Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[1][7]

-

Vortex the mixture vigorously for 1 minute.[1]

-

Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[1]

-

Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

-

Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.[1][7]

An alternative Solid-Phase Extraction (SPE) protocol can be employed for cleaner extracts if significant matrix effects are observed.[3][6][7]

LC-MS/MS Method Parameters

Table 1: Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[7] |

| Mobile Phase A | 0.1% Formic Acid in Water[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetononitrile[7] |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B, and re-equilibrate. |

| Column Temperature | 40 °C[7] |

| Injection Volume | 5 µL[7] |

Table 2: Mass Spectrometry Conditions

| Parameter | Azilsartan | Azilsartan-d4 (IS) |

| Ionization Mode | ESI Positive[3][7] | ESI Positive[7] |

| Precursor Ion (Q1) | m/z 457.9 | m/z 462.0 (theoretical)[7] |

| Product Ion (Q3) | m/z 279.1 | m/z 283.2 (theoretical)[7] |

| Monitoring Mode | Multiple Reaction Monitoring (MRM)[1][5][6] | Multiple Reaction Monitoring (MRM) |

| Collision Energy (CE) | ~25-35 eV (Instrument dependent)[7] | ~25-35 eV (Instrument dependent)[7] |

| Spray Voltage | Optimized for instrument | Optimized for instrument |

| Source Temperature | Optimized for instrument | Optimized for instrument |

Note: All MS parameters, especially Collision Energy, require optimization on the specific instrument being used.

Method Validation Summary

The described method has been validated according to regulatory guidelines. The following tables summarize the performance characteristics based on published data.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Calibration Curve Range | 1.0 - 4000 ng/mL[2] |

| Correlation Coefficient (r²) | ≥ 0.995[2] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[2][3] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1.0 | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Low (LQC) | 3.0 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |

| Medium (MQC) | 300 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |

| High (HQC) | 3000 | < 12%[5][8] | 90 - 110%[5][8] | < 12%[5][8] | 90 - 110%[5][8] |

Table 5: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | 80 - 97%[2][5][8] |

| Matrix Effect | Minimal and compensated by the stable isotope-labeled IS |

Visualized Workflows

Caption: Experimental workflow for azilsartan quantification in plasma.

Caption: Logic of internal standard-based quantification.

The LC-MS/MS method described provides a robust, sensitive, and reliable solution for the quantification of azilsartan in human plasma. The simple protein precipitation sample preparation allows for high throughput, making it well-suited for supporting large-scale pharmacokinetic and clinical studies of azilsartan.[1] The use of a stable isotope-labeled internal standard is critical for ensuring the accuracy and precision of the results by compensating for potential variations during sample processing and analysis.[1][6]

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous determination of azilsartan and chlorthalidone in rat and human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development, validation and application of the liquid chromatography tandem mass spectrometry method for simultaneous quantification of azilsartan medoxomil (TAK-491), azilsartan (TAK-536), and its 2 metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single‐Center Evaluation of the Pharmacokinetics and Safety of the Angiotensin II Receptor Antagonist Azilsartan Medoxomil in Mild to Moderate Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of azilsartan in healthy human plasma by liquid chr...: Ingenta Connect [ingentaconnect.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Application Note: A Robust HPLC-UV Method for the Analysis of Azilsartan Medoxomil

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of azilsartan (B1666440) medoxomil in bulk and pharmaceutical dosage forms. The method is simple, accurate, and precise, making it suitable for routine quality control. Chromatographic separation was achieved on a C18 column using an isocratic mobile phase of potassium dihydrogen phosphate (B84403) buffer (pH 4.0) and acetonitrile (B52724) (60:40 v/v) at a flow rate of 1.0 mL/min, with detection at 248 nm. The method was validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the method's stability-indicating capability by successfully separating the active pharmaceutical ingredient (API) from its degradation products.

1. Introduction

Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment of hypertension.[1][2] It is a prodrug that is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, azilsartan.[3] Given its therapeutic importance, a reliable and robust analytical method is essential for the quality control of azilsartan medoxomil in both bulk drug substance and finished pharmaceutical products. Azilsartan medoxomil is practically insoluble in water and is classified as a Biopharmaceutics Classification System (BCS) Class 4 drug, indicating low solubility and low permeability.[4][5] It is also unstable in aqueous solutions at neutral and acidic pH but shows relative stability in the pH range of 3 to 5.[5] This application note presents a comprehensive protocol for a stability-indicating HPLC-UV method developed and validated for its analysis.

2. Experimental Protocols

2.1. Instrumentation and Reagents

-

Instrumentation: A High-Performance Liquid Chromatograph (e.g., Agilent 1220 Infinity II) equipped with an isocratic pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector was used.[6][7] Data acquisition and processing were performed using chromatography software (e.g., Empower 2, OpenLab EZChrom).[6][7]

-

Chemicals and Reagents: HPLC grade acetonitrile and methanol (B129727) were procured.[8] Analytical reagent grade potassium dihydrogen phosphate and orthophosphoric acid were used to prepare the buffer.[7] Water was of HPLC grade. Azilsartan medoxomil reference standard (purity >99%) was used.[8]

2.2. Protocol 1: Chromatographic Conditions The analysis was performed using the optimized conditions summarized in the table below. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[6][7]

Table 1: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)[7] |